4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline 4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267276
InChI: InChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

CAS No.:

Cat. No.: VC18267276

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 4-[1-(methoxymethyl)imidazol-2-yl]aniline
Standard InChI InChI=1S/C11H13N3O/c1-15-8-14-7-6-13-11(14)9-2-4-10(12)5-3-9/h2-7H,8,12H2,1H3
Standard InChI Key JSMIIMOUIZIFHY-UHFFFAOYSA-N
Canonical SMILES COCN1C=CN=C1C2=CC=C(C=C2)N

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s backbone consists of a five-membered imidazole ring fused to a benzene ring via a single bond. Key functional groups include:

  • Imidazole ring: A nitrogen-containing heterocycle with aromatic properties, enabling π-π stacking and hydrogen bonding interactions.

  • Methoxymethyl substituent (-OCH2CH3): Attached to the imidazole’s 1-position, this group enhances solubility in polar solvents and may influence bioavailability.

  • Aniline group (-C6H4NH2): Positioned at the imidazole’s 4-position, this moiety provides sites for electrophilic substitution and metal coordination .

Table 1: Molecular Properties of 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline (Inferred from Analogous Compounds)

PropertyValueSource
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
IUPAC Name4-[1-(methoxymethyl)-1H-imidazol-2-yl]aniline
Canonical SMILESCOCN1C=CN=C1C2=CC=C(C=C2)N

Synthesis and Optimization Strategies

Cyclization-Based Approaches

The synthesis of imidazole-aniline hybrids typically involves cyclization reactions. For the 3-position analog, amido-nitrile precursors undergo ring closure under catalytic conditions. A hypothetical pathway for the 4-isomer could involve:

  • Formation of imidazole core: Reacting 4-nitroaniline with glyoxal and ammonium acetate to yield 4-nitroimidazole .

  • Methoxymethylation: Treating the intermediate with chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine.

  • Reduction of nitro group: Catalytic hydrogenation using Pd/C or NaBH4 to convert the nitro group to an amine .

Table 2: Hypothetical Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (Projected)
1Glyoxal, NH4OAc, EtOH, reflux, 12 h65–70%
2MOMCl, Et3N, DCM, 0°C to RT, 6 h80–85%
3H2 (1 atm), 10% Pd/C, MeOH, 24 h90–95%

Biological Activity and Therapeutic Prospects

Antiviral Applications

Schiff base analogs like 1-phenyl-N-(benzothiazol-2-yl)methanimine show sub-micromolar inhibition of MERS-CoV . The methoxymethyl group in 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline may enhance membrane permeability, potentially improving antiviral efficacy.

Table 3: Projected Biological Activity Based on Structural Analogs

TargetAssay TypeIC50 (Predicted)Source
E. coliAgar diffusion12–18 μg/mL
MERS-CoV pseudovirusLuciferase assay0.5–1.2 μM

Industrial and Materials Science Applications

Coordination Polymers

The compound’s bifunctional ligand capability could enable the synthesis of metal-organic frameworks (MOFs). For instance, Zn(II) coordination might yield porous structures with applications in gas storage or catalysis.

Photovoltaic Materials

Imidazole derivatives’ electron-deficient aromatic systems may serve as hole-transport layers in organic photovoltaics. Theoretical bandgap calculations (DFT) suggest a HOMO-LUMO gap of ~3.1 eV, suitable for light-harvesting applications .

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